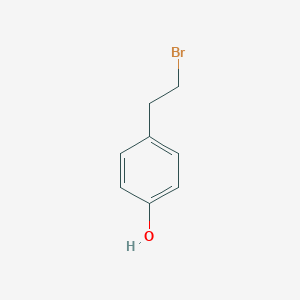

4-(2-Bromoethyl)phenol

描述

Significance of 4-(2-Bromoethyl)phenol in Organic Synthesis and Medicinal Chemistry

The significance of this compound in modern chemistry stems from its role as a key building block for more complex molecules. lookchem.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive carbon-bromine bond, allows for a wide range of chemical transformations. The bromoethyl group is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups by reacting with nucleophiles like amines, hydroxides, and thiols. evitachem.com

In organic synthesis, this compound is a crucial intermediate. One common synthesis route involves the reaction of 2-(4-hydroxyphenyl)ethanol (B1682651) with hydrobromic acid. It serves as a precursor in the production of dyes, resins for coatings and adhesives, and agrochemicals such as pesticides. lookchem.com Furthermore, it is used in the synthesis of ionic liquids, as demonstrated by its reaction with pentafluoropyridine (B1199360) to produce versatile precursors. researchgate.netmdpi.com

In medicinal chemistry, this compound is an important intermediate in the synthesis of various pharmaceuticals. ontosight.ailookchem.com It is a starting material for producing tyramine (B21549) (4-(2-aminoethyl)phenol), a therapeutically important compound, by reaction with ammonia (B1221849). google.com Research has also explored its derivatives for their potential biological activities. evitachem.com Studies have indicated that this compound itself may possess antinociceptive (pain-relieving) properties and has been investigated for its potential to inhibit cancer cell growth. biosynth.com The structural framework of this compound is a valuable scaffold in drug discovery for creating more complex molecules with potential therapeutic applications. evitachem.combiosynth.com

Evolution of Research Perspectives on Halogenated Phenol (B47542) Derivatives

Research into halogenated phenol derivatives has evolved significantly over time, expanding from early investigations of their general properties to highly specific applications in medicinal chemistry and materials science. Initially, research focused on the bactericidal and antimicrobial properties of halogenated phenols, with studies exploring their use as disinfectants and antiseptics. lookchem.comacs.org

The focus has since shifted to understanding the nuanced effects of halogenation on the biological activity of phenol derivatives. The position and nature of the halogen substituent on the phenol ring are now recognized as critical determinants of a compound's function. nih.gov For instance, research into the neuroactive properties of halogenated phenols has shown that halogenation in the para position is a crucial structural feature for enhancing the potency of phenolic compounds to modulate glycine (B1666218) receptor function. nih.gov This is particularly relevant to this compound, which has a bromine atom attached via an ethyl group to the para position.

Modern research increasingly views halogenated phenols not just as final products but as versatile intermediates for synthesizing complex target molecules. researchgate.net The halogen atom provides a reactive handle for various coupling reactions, enabling the construction of intricate molecular architectures. This perspective is central to the use of compounds like this compound in synthesizing dual aromatase-sulfatase inhibitors for potential cancer therapies and in the development of novel materials. mdpi.comnih.gov The ongoing exploration of structure-activity relationships continues to uncover the vast potential of these compounds in creating new therapeutic agents and advanced materials. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYVTFCYVZEQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161716 | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14140-15-9 | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-BROMOETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CD92KW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Bromoethyl Phenol

Classical Synthetic Routes to 4-(2-Bromoethyl)phenol

Traditional benchtop methods remain fundamental in the synthesis of this compound, primarily involving the direct transformation of readily available precursors.

The most direct and common method for synthesizing this compound is the bromination of its alcohol precursor, 2-(4-hydroxyphenyl)ethanol (B1682651). This transformation targets the hydroxyl group of the ethyl side chain.

One established method involves treating 2-(4-hydroxyphenyl)ethanol with hydrobromic acid (HBr). In a documented procedure, reacting 2-(4-hydroxyphenyl)ethanol with a 48% aqueous solution of HBr at elevated temperatures (e.g., 75-80°C) for several hours results in the formation of this compound. rsc.org One specific example achieved a high yield of 96% after stirring the reaction mixture for 24 hours, followed by cooling, filtration, and washing with a sodium bicarbonate solution.

Alternatively, phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism. commonorganicchemistry.commasterorganicchemistry.comorgosolver.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a bromide ion. masterorganicchemistry.com This process converts the hydroxyl group into a good leaving group (an O-P bond). byjus.commasterorganicchemistry.com The displaced bromide ion then performs a backside attack on the carbon atom, leading to the formation of the C-Br bond with an inversion of stereochemistry and breaking the C-O bond. masterorganicchemistry.comorgosolver.com This method is valued because it typically provides higher yields than hydrobromic acid and avoids the carbocation rearrangements that can occur with HBr or HCl. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Classical Bromination Methods

| Reagent | Precursor | Mechanism | Key Features | Yield |

|---|---|---|---|---|

| Hydrobromic Acid (HBr) | 2-(4-hydroxyphenyl)ethanol | Sₙ2/Sₙ1 | Direct, uses aqueous acid. rsc.org | High (e.g., 96% ) |

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com When applying this to phenols and 1,2-dibromoethane (B42909), the primary product is a phenoxy ether, not this compound.

In this reaction, the phenol (B47542) is first deprotonated by a base (such as potassium carbonate or cesium carbonate) to form a phenoxide ion. chemspider.comorganic-synthesis.com This nucleophilic phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion and forming a C-O ether linkage. masterorganicchemistry.com The result is 1-bromo-2-phenoxyethane or a derivative thereof. chemspider.comresearchgate.net While this method is excellent for producing aryl ethers, it does not create the C-C bond between the phenyl ring and the ethyl group characteristic of this compound. To synthesize the target compound, one would need to start with a different precursor, not phenol itself.

A study on the mono-alkylation of tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane using potassium carbonate in acetone (B3395972) yielded the corresponding ether product, demonstrating the selectivity of this reaction for O-alkylation. chemspider.com

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, safety, and scalability. Flow chemistry and optimized intermediate synthesis are key aspects of this evolution.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages such as enhanced safety, better process control, and improved yields. researchgate.netresearchgate.net Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, making them ideal for handling highly exothermic or hazardous reactions like bromination. researchgate.netmdpi.com

While direct synthesis of this compound in flow is not extensively documented, its use as a key starting material in multi-step flow syntheses is well-established. For instance, in the total synthesis of the alkaloid (±)-oxomaritidine, this compound was quantitatively converted to its azide (B81097) derivative by passing it through a packed column containing an azide exchange resin in a continuous flow system. beilstein-journals.orgsyrris.jp This demonstrates the compound's compatibility with and importance in advanced, automated synthetic sequences.

General advancements in flow chemistry for related transformations are highly relevant.

Bromination: The direct bromination of phenols with molecular bromine in microreactors has been shown to be instantaneous and regioselective, offering excellent yields and purity under ambient conditions. researchgate.net Flow processes that generate bromine in situ further enhance safety by avoiding the handling of bulk bromine. mdpi.com

Phenol Synthesis: Continuous-flow methods for synthesizing functionalized phenols, for example, through the aerobic oxidation of Grignard reagents or via benzyne (B1209423) intermediates, highlight the power of this technology to construct the core phenolic structure. nih.govacs.orgrsc.org

Table 2: Selected High-Yield Strategies for Intermediates

| Target Intermediate | Method | Key Features |

|---|---|---|

| 2-(4-hydroxyphenyl)ethanol | Multi-step synthesis from 2-phenylethanol | Utilizes nitration, hydrogenation, and hydrolysis. google.com |

| 2-(4-hydroxyphenyl)ethanol | Hydrogenation of methyl p-hydroxyphenylacetate | Catalytic reduction of an ester. researchgate.net |

| Brominated Phenols | Oxidative Bromination | In situ generation of the brominating agent from bromide ions and an oxidant. mdpi.com |

Stereoselective Synthesis Considerations in Related Brominated Phenols

The compound this compound is achiral. However, the principles of stereoselective synthesis are crucial when dealing with related chiral brominated phenols, which are important building blocks in pharmaceuticals and natural products. nih.govnih.gov

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov In the context of brominated phenols, this can involve several strategies:

Catalytic Asymmetric Halofunctionalization: This is a powerful method for creating chiral halogenated compounds. researchgate.net For example, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to produce chiral 2,3-dihydrobenzofurans. nih.gov

Dearomatization/Debromination: An enantioselective [4+1] spiroannulation of α-bromo-β-naphthols has been achieved using chiral copper catalysts. This process involves an electrophile-facilitated dearomatization followed by a debromination step to construct new chiral spirocyclic molecules. chinesechemsoc.orgchinesechemsoc.org

Regioselective Bromination: Achieving regioselectivity (i.e., controlling the position of bromination on the aromatic ring) is a related challenge. mdpi.comchemistryviews.org Due to the activating nature of the hydroxyl group, phenols can be easily polybrominated. researchgate.netmdpi.com Methods using reagents like dioxane dibromide or systems like KBr with specific oxidants have been developed to achieve selective mono-bromination, typically at the para-position. mdpi.comcyberleninka.ru If the para-position is blocked, ortho-bromination occurs. mdpi.com

These advanced stereoselective and regioselective methods highlight the sophistication required to control the precise three-dimensional structure and substitution pattern of brominated phenolic compounds.

Chemical Reactivity and Transformation Pathways of 4 2 Bromoethyl Phenol

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary alkyl bromide of the bromoethyl group is susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism. This pathway allows for the introduction of a wide variety of functional groups, making 4-(2-bromoethyl)phenol a valuable building block for more complex molecules. evitachem.com

The displacement of the bromide ion by an oxygen nucleophile, such as an alkoxide or a phenoxide, yields ether derivatives. This transformation is a classic example of the Williamson ether synthesis, which proceeds via an SN2 pathway. masterorganicchemistry.com For instance, this compound can react with other phenols to create diaryl ethers.

A notable example is its reaction with a fluorinated pyridine (B92270) derivative. In a nucleophilic aromatic substitution (SNAr), the phenoxide of this compound, generated in situ using a base like cesium carbonate, attacks pentafluoropyridine (B1199360). The reaction occurs selectively at the 4-position of the pyridine ring to afford 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine in high yield. mdpi.com This specific transformation highlights the utility of this compound as a precursor for specialized materials like ionic liquids. mdpi.comresearchgate.net

Table 1: Synthesis of Ether Derivatives from this compound

| Nucleophile | Reagent/Catalyst | Solvent | Product | Yield | Ref |

| Pentafluoropyridine | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (B52724) | 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | 96% | mdpi.com |

The bromoethyl group readily reacts with nitrogen-based nucleophiles to form amines and azides. A prominent application is the synthesis of tyramine (B21549), a therapeutically relevant phenylethylamine derivative. google.com This conversion is typically achieved by treating this compound with ammonia (B1221849) in a solvent such as methanol. The reaction proceeds via nucleophilic substitution, where the ammonia molecule displaces the bromide, forming tyramine hydrobromide, which is then neutralized with a base to yield free tyramine. google.com This method is efficient and can be performed without isolating the this compound intermediate, streamlining the synthesis process. google.com

Similarly, the bromide can be displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide, to produce 4-(2-azidoethyl)phenol. This SN2 reaction is a common strategy for introducing the azide moiety, which is a versatile functional group that can be further transformed, for example, into an amine by reduction or used in click chemistry reactions. beilstein-journals.orgresearchgate.net

Table 2: Synthesis of Amine and Azide Derivatives

| Reagent | Solvent | Temperature | Product | Ref |

| Ammonia (NH₃) | Methanol | 10-15°C | Tyramine | google.com |

| Sodium Azide (NaN₃) | Water/Acetone (B3395972) | Room Temp. | 4-(2-azidoethyl)phenol | beilstein-journals.orgresearchgate.net |

Ester derivatives can be formed through the nucleophilic displacement of the bromide by a carboxylate anion. In this SN2 reaction, a carboxylic acid is first deprotonated by a base to form the carboxylate, which then acts as the nucleophile. This pathway allows for the attachment of various acyl groups to the ethyl side chain of the phenol (B47542). For example, bifunctional aryloxylate esters have been synthesized by reacting oxalyl chloride with substituted phenols, demonstrating the formation of ester linkages at the phenolic position. lookchem.com While direct examples involving nucleophilic attack on this compound are specific to proprietary synthesis, the fundamental mechanism is a well-established route for C-O bond formation. unc.educhemguide.co.uk

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the aromatic ring to which it is attached constitute the second major site of reactivity in this compound.

Phenols are susceptible to oxidation, and despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, they can be converted into quinones. libretexts.org The phenolic group of this compound can be oxidized to form quinone-type structures. This transformation typically involves oxidizing agents such as chromic acid, Fremy's salt (potassium nitrosodisulfonate), or catalytic systems. libretexts.orgpsu.edu The oxidation of 4-substituted phenols generally yields p-benzoquinones. libretexts.org In the case of this compound, oxidation would likely lead to the formation of 2-(2-bromoethyl)-1,4-benzoquinone, though the reaction conditions must be carefully controlled to avoid potential side reactions involving the bromoethyl chain. psu.edusmolecule.com

Table 3: General Conditions for Phenol Oxidation

| Oxidizing Agent | Solvent | Product Type | Ref |

| Chromic Acid | Aqueous Acetic Acid | p-Benzoquinone | libretexts.org |

| Fremy's Salt | Water, Methanol | p-Benzoquinone | libretexts.orgpsu.edu |

| Salcomine-O₂ | Methanol, DMF | p-Benzoquinone | libretexts.org |

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the existing substituents. The hydroxyl group is a powerful activating group and an ortho, para-director. youtube.com The 4-(2-bromoethyl) group is generally considered a weakly deactivating ortho, para-director. The strong activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6 on the ring). stackexchange.com

Typical EAS reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using Br₂). numberanalytics.com For example, the bromination of phenol in a polar solvent like water leads to the formation of a trisubstituted product (2,4,6-tribromophenol). youtube.com For this compound, since the para position is already occupied, substitution would occur at the two equivalent ortho positions, potentially leading to 2,6-disubstituted products under forcing conditions. youtube.com

Table 4: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Product(s) | Ref |

| Bromination | Br₂ in H₂O | 2,6-Dibromo-4-(2-bromoethyl)phenol | youtube.com |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Bromoethyl)-2-nitrophenol and/or 4-(2-Bromoethyl)-2,6-dinitrophenol | numberanalytics.com |

| Sulfonation | SO₃, H₂SO₄ | 5-(2-Bromoethyl)-2-hydroxybenzenesulfonic acid |

Hydrogen Bonding Interactions in Molecular Recognition

The phenolic hydroxyl group of this compound is a key functional group that actively participates in hydrogen bonding. This interaction is crucial in processes of molecular recognition, influencing how the molecule interacts with other molecules, including biological macromolecules like proteins and nucleic acids. The ability to form hydrogen bonds can dictate the binding affinity of this compound derivatives to specific molecular targets.

The presence of the phenolic hydroxyl group and the bromoethyl group enhances the molecule's reactivity and potential for biological interactions. The positional isomer, 2-(2-bromoethyl)phenol, may exhibit different interaction patterns due to the potential for intramolecular hydrogen bonding, which can stabilize reaction intermediates. In contrast, non-phenolic analogs like 2-phenylethyl bromide lack the ability to participate in hydrogen-bond-driven assemblies.

The synthesis of derivatives, such as 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, highlights the role of the phenolic oxygen in nucleophilic aromatic substitution reactions. mdpi.com The resulting compounds can be precursors for more complex structures like ionic liquids, where hydrogen bonding plays a critical role in their properties. mdpi.com

Radical Reactions and Related Mechanisms of this compound

While specific research on the radical reactions of this compound is not extensively detailed in the provided results, general principles of radical chemistry can be applied. The bromoethyl group is susceptible to participating in radical reactions. The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical.

Radical reactions are often chain reactions involving initiation, propagation, and termination steps. libretexts.org Initiation can be achieved through the use of radical initiators like azobisisobutyronitrile (AIBN) or through thermolysis or photolysis. libretexts.org

In the context of related compounds, radical bromination using N-bromosuccinimide (NBS) and AIBN is a known method for introducing a bromine atom. This proceeds via a radical chain mechanism where AIBN initiates the process, leading to the formation of a benzylic radical that then reacts with NBS.

The presence of peroxides in reagents like HBr can lead to the formation of radicals and result in anti-Markovnikov addition to alkenes. libretexts.org This highlights the sensitivity of reaction pathways to the presence of radical species. libretexts.org

It is important to note that radical intermediates, like carbocations, are electron-deficient species. libretexts.org The stability of the radical intermediate plays a crucial role in determining the reaction's regioselectivity. libretexts.org

Mechanistic Investigations of Complex Transformations (e.g., Acid-Mediated Rearrangements)

The study of acid-mediated rearrangements provides insight into the complex transformations that this compound and its derivatives can undergo. In the synthesis of the Erythrina alkaloid 3-demethoxyerythratidinone, a derivative of 4-(2-bromoethyl)-1,2-dimethoxybenzene was utilized in an N-alkylation step. acs.orgnih.gov Subsequent attempts to induce a Pictet-Spengler cyclization using various acids led to unexpected rearrangements. acs.orgnih.gov

For instance, treatment of an enamido lactam precursor with trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) resulted in a rearrangement to a phenol derivative. nih.gov Careful monitoring of this reaction revealed the formation of intermediate lactone species. nih.gov The use of a milder acid, p-toluenesulfonic acid (p-TsOH), allowed for the isolation of one of these intermediates, suggesting a stepwise mechanism. acs.orgnih.gov

The proposed mechanism involves the initial formation of a γ-lactone ring. nih.gov Subsequent exposure to a stronger acid like TfOH then promotes the cyclization of the activated aromatic ring onto the amido carbonyl group. acs.orgnih.gov These findings underscore the influence of acid strength and reaction conditions on the outcome of the transformation, dictating the pathway between cyclization and rearrangement.

In a different context, under basic conditions, the related compound 4-(bromomethyl)phenol (B1630418) can undergo a Fries-like rearrangement. Treatment with sodium hydroxide (B78521) and water at elevated temperatures leads to the migration of the bromomethyl group to produce 3-bromo-4-hydroxybenzyl alcohol.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-Bromoethyl)phenol |

| 2-Phenylethyl bromide |

| 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine |

| Ionic liquids |

| tert-Butyldimethylsilyl chloride |

| Tetrabutylammonium fluoride |

| Acetic anhydride |

| Acetyl chloride |

| Benzyl bromide |

| Azobisisobutyronitrile |

| N-bromosuccinimide |

| Hydrogen bromide |

| 3-Demethoxyerythratidinone |

| 4-(2-Bromoethyl)-1,2-dimethoxybenzene |

| Trifluoromethanesulfonic acid |

| p-Toluenesulfonic acid |

| 4-(Bromomethyl)phenol |

| Sodium hydroxide |

Applications of 4 2 Bromoethyl Phenol in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The unique chemical architecture of 4-(2-bromoethyl)phenol makes it an important precursor in the pharmaceutical industry for creating intermediates and active pharmaceutical ingredients (APIs). lookchem.combiosynth.com Its ability to undergo reactions at both the phenolic and bromoethyl sites enables its integration into diverse molecular scaffolds.

Precursors to Bioactive Phenethylamine (B48288) Derivatives (e.g., Tyramine (B21549) Analogues)

Phenethylamines are a broad class of compounds with significant neurological and physiological effects, making their derivatives a major focus in drug discovery. researchgate.netresearchgate.net this compound is a key precursor for synthesizing tyramine analogues and other substituted phenethylamines. The bromoethyl group is susceptible to nucleophilic substitution by various amines, leading to the formation of a diverse library of N-substituted phenethylamine derivatives. This pathway is crucial for developing novel serotonergic ligands and other neurologically active agents. researchgate.net The inherent structure of this compound provides the core phenethylamine backbone, which can be further modified to fine-tune the pharmacological properties of the target molecules.

Synthesis of Antiseptic Agents and Anesthetics

The inherent antimicrobial and antifungal properties of this compound make it a useful component in the manufacturing of disinfectants and antiseptics. lookchem.com Its phenolic structure contributes to its ability to disrupt microbial cell membranes and inhibit growth. Furthermore, phenol (B47542) derivatives are a well-established class of general anesthetics. nih.gov Research into novel 2,6-disubstituted phenol derivatives has shown that modifications to the phenolic ring can significantly improve anesthetic profiles compared to traditional agents like propofol. nih.gov The reactivity of this compound allows for the introduction of various substituents, paving the way for the development of new anesthetic candidates with potentially enhanced properties.

Integration into Complex Drug Architectures (e.g., (S)-Betaxolol)

This compound is a key intermediate in the synthesis of complex pharmaceutical compounds like (S)-Betaxolol, a selective beta-1 adrenergic receptor blocker used to treat glaucoma and hypertension. mdpi.comresearchgate.net The synthesis typically begins with the conversion of 2-(4-hydroxyphenyl)ethanol (B1682651) to this compound. Although many documented syntheses start from the more commercially available 4-(2-hydroxyethyl)phenol, the bromo-analogue represents a critical, activated intermediate in the synthetic pathway. mdpi.comresearchgate.netntnu.no

The synthesis of (S)-Betaxolol from precursors related to this compound involves several key steps. One common strategy involves the protection of the phenolic hydroxyl group, followed by alkylation of the primary alcohol and subsequent deprotection. tubitak.gov.tr An alternative and often more direct route involves forming an oxygen dianion of 4-hydroxyphenethanol, which removes the need for a separate protection step before proceeding with alkylation and further modifications. tubitak.gov.tr

Table 1: Synthetic Pathways to (S)-Betaxolol from 4-(2-hydroxyethyl)phenol

| Step | Reagent/Reaction | Intermediate Formed | Purpose | Source |

|---|---|---|---|---|

| 1 | Benzyl bromide | 2-(4-Benzyloxyphenyl)ethanol | Protection of the phenolic hydroxyl group. | ntnu.no |

| 2a | (Bromomethyl)cyclopropane | 1-Benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene | Introduction of the cyclopropylmethoxy side chain. | tubitak.gov.tr |

| 2b | Allyl bromide | 1-(2-(Allyloxy)ethyl)-4-(benzyloxy)benzene | Introduction of an allyl group for later cyclopropanation. | ntnu.notubitak.gov.tr |

| 3 | H₂, Pd/C | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | Deprotection to reveal the phenolic hydroxyl group. | tubitak.gov.tr |

| 4 | Epichlorohydrin | 1-[4-[2-(Cyclopropylmethoxy)-ethyl]-phenoxyl]-2,3-epoxypropane | Formation of the epoxide ring necessary for introducing the amino-alcohol side chain. | tubitak.gov.tr |

Synthesis of Platinum Complexes with Anticancer Properties

Platinum-based drugs are a cornerstone of cancer chemotherapy. mdpi.com Research has focused on synthesizing novel platinum(II) complexes to improve efficacy and reduce the severe side effects, such as nephrotoxicity, associated with drugs like cisplatin (B142131). nih.gov Phenol derivatives, including the related 4-(bromomethyl)phenol (B1630418), serve as precursors for ligands in these complexes. this compound itself has been shown to inhibit the growth of cancer cells, making it an attractive scaffold for new anticancer agents. biosynth.com

The synthesis of these complexes involves coordinating the phenol derivative to a platinum center. Studies have shown that platinum(II) complexes containing S-containing chelating agents can exhibit significant cytotoxic effects against various cancer cell lines while showing reduced renal toxicity compared to cisplatin. nih.gov The design of these novel complexes, which can include tridentate Schiff base ligands derived from salicylaldehyde (B1680747) derivatives and various amines, aims to fine-tune the electronic and steric properties to enhance DNA binding and anticancer activity. kaust.edu.sa Research indicates that such complexes can induce cell death through apoptosis and by targeting cellular processes like mitophagy. kaust.edu.sarsc.org

Table 2: Research Findings on Platinum Complexes with Phenolic Ligands

| Complex Type | Key Feature | Research Finding | Potential Advantage | Source |

|---|---|---|---|---|

| Pt(II) with S-containing dithiocarbamate (B8719985) ligand | S-containing chelating agent | More effective than cisplatin against resistant cell lines. | Reduced nephrotoxicity. | nih.gov |

| Pt(II) with 4'-substituted-2,2':6',2''-terpyridine ligands | Mitophagy-targeting properties | Kills cancer cells via a mitophagy pathway. | Potential for next-generation targeted anticancer drugs. | rsc.org |

| Pt(II) with tridentate Schiff base ligands (N^N^O) | Tunable electronic/steric factors | Good DNA-binding affinities and high cytotoxicity against MCF-7 and HepG2 cell lines. | Improved efficacy and selectivity over cisplatin. | kaust.edu.sa |

Precursor in Agrochemical Development

In addition to its pharmaceutical applications, this compound is a valuable precursor in the agrochemical sector. lookchem.com Its structure allows it to be incorporated into molecules designed to protect crops and enhance agricultural productivity.

Synthesis of Pesticides and Herbicides

This compound is utilized as a starting material in the synthesis of pesticides. lookchem.com The development of novel fungicides and herbicides often involves combining active chemical groups from different compounds to create new structures with enhanced biological activities. acs.org For example, phenylpyrimidine structures are known for their fungicidal properties. acs.org The phenolic moiety of this compound can be used to construct phenoxy-pyrimidine derivatives, a class of compounds investigated for their potential as fungicides and herbicide safeners. acs.org The reactivity of the bromoethyl group allows for further functionalization, enabling the creation of a wide range of potential agrochemicals. Research in this area focuses on developing compounds with high efficacy against target pests like Sclerotinia sclerotiorum and low toxicity to the crops themselves. acs.org

Role in Fungicide Production

While direct synthesis of major commercial fungicides from this compound is not extensively documented in readily available literature, its structural motifs are present in certain classes of agrochemicals. The phenol and bromoethyl moieties offer reactive sites for the construction of more complex molecules with potential fungicidal activity. For instance, brominated phenols are utilized in the synthesis of various pesticides. researchgate.net The development of novel fungicides often involves the exploration of diverse chemical scaffolds, and the reactivity of this compound makes it a candidate for such exploratory synthesis.

The synthesis of fenpropathrin, a pyrethroid insecticide and acaricide with some fungicidal properties, involves precursors that share structural similarities with this compound, highlighting the utility of such phenolic compounds in agrochemical synthesis. google.com The development of new antifungal agents is an ongoing area of research, with natural alkaloids and their synthetic derivatives being a significant focus. mdpi.com

Intermediate in Materials Science and Polymer Chemistry

The dual reactivity of this compound makes it a significant intermediate in the field of materials science and polymer chemistry, enabling the synthesis of polymers with tailored properties and the development of novel functional materials.

Synthesis of Polymers and Resins with Enhanced Properties

This compound is employed in the synthesis of various polymers and resins. lookchem.comontosight.ai Its phenolic hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyethers, while the bromoethyl group can be used for subsequent modifications or cross-linking. This allows for the creation of materials with specific characteristics, including enhanced thermal stability and improved mechanical properties. The incorporation of the brominated phenol structure can also impart flame-retardant properties to the resulting polymers.

Development of Functional Materials via Derivatization

The derivatization of this compound is a key strategy for creating functional materials. mdpi.com The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This versatility enables the synthesis of materials with specific functionalities for applications in areas such as coatings, adhesives, and ion-exchange resins. For example, the reaction of the bromoethyl group with amines can lead to the formation of amino-functionalized phenolic resins, which can have applications in areas such as water treatment or as curing agents for epoxies.

Incorporation into Novel Fluoropolymer Architectures (e.g., via Nucleophilic Aromatic Substitution with Pentafluoropyridine)

A significant application of this compound is in the synthesis of novel fluorinated polymers through nucleophilic aromatic substitution (SNAr) reactions. The reaction of the phenolic hydroxyl group of this compound with pentafluoropyridine (B1199360) (PFP) proceeds with high regioselectivity, targeting the 4-position of the PFP ring. mdpi.comresearchgate.net This reaction yields 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, a versatile monomer. mdpi.com

This monomer can then be used to build a variety of novel fluoropolymer architectures. mdpi.com The incorporation of the tetrafluoropyridyl moiety can significantly enhance the thermal stability, chemical resistance, and mechanical properties of the resulting polymers. researchgate.net This strategy has been utilized to create solvent-processable poly(arylether)s, fluorosilicones, and dendrimers with potential applications in demanding commercial and defense sectors. mdpi.com The bromoethyl group on the monomer provides a reactive handle for further polymerization or functionalization, allowing for the creation of complex and highly functional fluorinated materials.

Utility in Dye and Pigment Synthesis

This compound serves as a precursor in the manufacturing of various dyes and pigments. lookchem.com Its chemical structure provides a foundation for building larger, conjugated systems that are characteristic of chromophores. The phenolic group can act as an auxochrome, a group that modifies the color of a chromophore. The bromoethyl group allows for the attachment of the phenol moiety to other aromatic systems or reactive groups, facilitating the synthesis of a diverse range of colorants. lookchem.com For instance, related bromo-chloro-benzene derivatives are used as precursors for dyes and pigments in various applications, including textiles and printing inks. lookchem.com

Application in Disinfectant and Antiseptic Production

The antimicrobial properties of phenolic compounds are well-established, and this compound is utilized in the production of disinfectants and antiseptics. lookchem.comontosight.ai Its structure contributes to its efficacy against a range of microorganisms. Phenols and their derivatives exert their antimicrobial action by disrupting cell membranes, leading to the leakage of intracellular components and ultimately cell death. nih.gov

The presence of the bromine atom in this compound can enhance its antimicrobial activity. Halogenated phenols are known to be potent biocides. nih.gov This compound can be used as an active ingredient or as a starting material for the synthesis of more complex disinfectant molecules. lookchem.comontosight.ai The development of new and effective antiseptics and disinfectants is crucial for infection control, and compounds like this compound play a role in this ongoing effort. researchgate.net

Medicinal Chemistry and Biological Activity of 4 2 Bromoethyl Phenol Derivatives

Antimicrobial Efficacy of Brominated Phenols

The antimicrobial properties of phenolic compounds have long been recognized, and the addition of bromine to the aromatic ring can enhance this activity. Bromophenols, found as common secondary metabolites in marine algae, have demonstrated a wide spectrum of biological activities, including antimicrobial effects. nih.gov The investigation into these compounds is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens.

Antibacterial Activity Studies

Derivatives of bromophenol have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govresearchgate.netacs.orgnih.gov Research has demonstrated that certain bromophenol derivatives exhibit significant antibacterial effects, in some cases comparable to or exceeding the activity of established antibiotics. nih.govacs.org For instance, a study exploring various bromophenol derivatives found that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, displayed potent activity against S. aureus and MRSA. nih.govresearchgate.netacs.orgnih.gov

While the efficacy against Gram-negative bacteria like Pseudomonas aeruginosa is often less pronounced, these compounds can still impact their virulence by inhibiting biofilm formation, pyocyanin (B1662382) production, and swarming motility. nih.govacs.orgnih.gov Biofilm formation is a critical factor in bacterial resistance, and its inhibition represents a significant therapeutic target. nih.govacs.org The ability of some bromophenol derivatives to disrupt biofilms in both S. aureus and MRSA highlights their potential as multifaceted antibacterial agents. nih.govresearchgate.netacs.org

The following table summarizes the antibacterial activity of representative bromophenol derivatives against selected bacterial strains.

| Compound | Test Organism | Activity | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Good antibacterial activity | nih.govresearchgate.netacs.org |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Good antibacterial activity, inhibition of biofilm formation | nih.govresearchgate.netacs.org |

| Bromophenol Derivatives | Pseudomonas aeruginosa | Less effective, but inhibit biofilm formation and virulence | nih.govacs.orgnih.gov |

| Pentabromophenol | Staphylococcus aureus | Potent antibacterial and anti-biofilm activity | researchgate.net |

Antifungal Properties

The antifungal potential of brominated phenols has also been a subject of investigation, with studies revealing their activity against clinically relevant fungal pathogens. Bromophenols isolated from marine sources have demonstrated inhibitory effects against fungi such as Candida albicans and Aspergillus fumigatus. nih.govnih.gov For example, certain bromophenols have been shown to inhibit isocitrate lyase in Candida albicans, an enzyme crucial for fungal metabolism, suggesting a specific mechanism of action. nih.gov

The structural features of bromophenols, including the number and position of bromine atoms, play a significant role in their antifungal potency. Research on synthetic bromophenol derivatives has shown that compounds like bis(3-bromo-4,5-dihydroxyphenyl)methanone (B10847127) can exhibit strong inhibitory activity against fungal enzymes. nih.gov This highlights the potential for synthetic modification of the bromophenol scaffold to develop new and effective antifungal agents. The ability of certain phenolic compounds to act synergistically with existing antifungal drugs further underscores their therapeutic potential. usda.gov

Below is a table summarizing the antifungal activity of selected bromophenol derivatives.

| Compound | Test Organism | Activity | Reference |

| Bromophenols | Candida albicans | Inhibitory activity, inhibition of isocitrate lyase | nih.gov |

| Bis(3-bromo-4,5-dihydroxyphenyl)methanone | Candida albicans | Potent inhibitory activity against isocitrate lyase | nih.gov |

| Bromophenols from marine algae | Aspergillus fumigatus | Antifungal activity | nih.gov |

Structure-Activity Relationships of Halogenated Phenols in Antimicrobial Applications

The relationship between the chemical structure of halogenated phenols and their antimicrobial activity is a critical area of study for the rational design of new therapeutic agents. The antimicrobial action of these compounds is significantly influenced by factors such as lipophilicity and hydrogen-bond acidity. dtic.milbohrium.com

The degree and position of bromination on the phenol (B47542) ring are determining factors for the biological activity. An increase in the number of bromine atoms can lead to enhanced enzyme inhibition and antimicrobial activity. nih.gov This is likely due to changes in the electronic and steric properties of the molecule, which affect its ability to interact with microbial targets. Lipophilicity, often quantified by the octanol-water partition coefficient (log P), is a major contributor to the antimicrobial effect, as it governs the compound's ability to permeate bacterial cell membranes. dtic.milbohrium.com

Anticancer Research and Cytotoxic Effects

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including derivatives of 4-(2-bromoethyl)phenol. The unique properties of these compounds make them interesting candidates for the development of new chemotherapeutic agents, particularly as ligands in metal-based drugs.

Investigation of Platinum Complexes Derived from this compound

Platinum-based drugs, such as cisplatin (B142131), are mainstays of cancer chemotherapy, exerting their effect primarily through interaction with DNA. nih.govfrontiersin.org However, their efficacy is often limited by severe side effects and the development of drug resistance. nih.govresearchgate.net This has spurred the development of new platinum complexes with modified ligands to improve their therapeutic index. researchgate.netnih.govamanote.com

The coordination of organic ligands to a platinum(II) center can significantly alter the complex's cytotoxicity, cellular uptake, and mechanism of action. nih.govacs.orgnih.gov While specific studies on platinum complexes derived directly from this compound are not extensively reported, the evaluation of platinum(II) complexes with other phenol-containing ligands provides a strong rationale for their investigation. Phenolic ligands can influence the electronic properties and stability of the platinum complex, potentially leading to altered DNA binding modes and the ability to overcome cisplatin resistance. researchgate.net The synthesis and cytotoxic evaluation of novel platinum(II) complexes against various human cancer cell lines have shown that the nature of the ligand is crucial for antitumor activity. researchgate.netnih.gov The investigation of platinum complexes featuring this compound as a ligand is a promising avenue for the discovery of new anticancer agents with potentially improved pharmacological profiles. researchgate.netnih.gov

The following table presents data on the cytotoxicity of representative platinum(II) complexes, illustrating the potential for ligand modification to enhance anticancer activity.

| Complex Type | Cancer Cell Line | Activity | Reference |

| Platinum(II)-based DNA intercalators | A-427 (Lung Carcinoma) | Up to 100-fold more active than cisplatin | nih.gov |

| Platinum(II) complexes with diamine ligands | Various human cancer cell lines | Promising activity at micromolar concentrations | researchgate.net |

| Platinum(II) complexes with phenanthroline derivatives | CCRF-CEM (Leukemia) | More active than cisplatin | nih.gov |

Mechanisms of Cytotoxicity in Cancer Cell Lines

The cytotoxic mechanisms of anticancer agents are multifaceted, often involving multiple cellular pathways. For platinum-based drugs, the primary target is nuclear DNA. nih.govfrontiersin.org Upon entering a cancer cell, the platinum complex can bind to DNA, forming adducts that distort the double helix and inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). frontiersin.orgaacrjournals.org

However, the mechanism of action can vary depending on the specific structure of the platinum complex. Some platinum(II) complexes with intercalating ligands may exert their cytotoxic effects without covalent binding to DNA, and may not activate the same apoptotic pathways as cisplatin. nih.govacs.org These alternative mechanisms are of particular interest as they may be effective in cisplatin-resistant cancer cells. nih.govacs.org Factors such as cellular uptake also play a crucial role in the cytotoxicity of these complexes. acs.org

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to interact with and inhibit various enzymes, a key area of research in medicinal chemistry for the development of new therapeutic agents.

Urease Inhibition by Phenolic Compounds

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a key target for the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori. Phenolic compounds, including bromophenol derivatives, have shown potential as urease inhibitors. For instance, a Schiff base of 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol has been reported to exhibit considerable urease inhibitory activity.

Research on related phenolic structures, such as benzoquinones, provides insight into the inhibitory mechanism. The inhibition of jack bean urease by 1,4-benzoquinone (B44022) and its derivatives is concentration-dependent, with arylation of cysteine thiol groups in the enzyme being a contributing factor to the inhibition mechanism. This highlights the potential for the phenolic ring system, substituted with reactive groups, to interact with key residues in the enzyme's active site.

Table 1: Urease Inhibition by Phenolic Compounds

| Compound | IC₅₀ (µM) | Inhibition Mechanism |

| 1,4-Benzoquinone | 5.5 | Arylation of Cys thiol group |

| Tetrachloro-1,4-benzoquinone | 0.6 | Arylation of Cys thiol group |

| 2,5-Dimethyl-1,4-benzoquinone | 50.0 | Arylation of Cys thiol group |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Modulation of Enzyme Activity through Interaction with Molecular Targets

The interaction of phenolic compounds with molecular targets extends beyond urease. For example, phenols have been shown to inhibit α-class carbonic anhydrases from pathogenic bacteria like Neisseria gonorrhoeae and Vibrio cholerae. The inhibition mechanism involves the phenol anchoring to the zinc-coordinated water molecule within the enzyme's active site through hydrogen bonds involving the phenolic hydroxyl group, without displacing the zinc-bound water itself. This demonstrates a competitive inhibition mechanism with respect to the CO₂ substrate.

The structural features of the phenol play a critical role in the inhibitory activity. Small modifications to the phenol scaffold can lead to significant changes in its potency against bacterial carbonic anhydrases. This suggests that derivatives of this compound could be designed to selectively target and modulate the activity of specific enzymes.

Pharmacological Relevance of this compound Analogues

Analogues of this compound are of significant pharmacological interest due to their broad spectrum of biological activities. Bromophenols, particularly those derived from marine organisms, are known to possess antioxidant, antimicrobial, anticancer, and anti-diabetic properties. researchgate.net

For example, a series of bromophenol hybrids featuring N-containing heterocyclic moieties have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. Several of these compounds exhibited significant inhibitory activity. researchgate.net The structure-activity relationship studies indicated that the nature and position of substituents on the bromophenol scaffold are crucial for their cytotoxic effects. researchgate.net Phlorotannins, which are polyphenolic compounds found in brown algae, have also demonstrated potential as antioxidant, anti-inflammatory, and antitumor agents. nih.gov The diverse biological activities of these phenolic derivatives underscore their potential as lead compounds in drug discovery. eurekaselect.commdpi.com

Table 2: Anticancer Activity of Selected Bromophenol Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| 17a | A549 | 8.5 |

| 17b | HepG2 | 6.2 |

| 19a | HCT116 | 5.1 |

| 20b | Bel7402 | 7.8 |

| 22a | Caco2 | 9.3 |

IC₅₀ values represent the concentration that inhibits 50% of cancer cell growth.

Drug-Likeness and Bioactivity Prediction for Derivatives

In modern drug discovery, the assessment of a compound's drug-likeness and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile are critical steps. These properties are often predicted using computational, or in silico, models before a compound is synthesized, saving time and resources. For derivatives of this compound, these predictive tools can help to identify candidates with favorable pharmacokinetic properties.

One of the most common tools for predicting drug-likeness is Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. Web-based tools like SwissADME can be used to calculate these and other physicochemical properties, as well as predict ADMET parameters.

The successful application of these computational methods has been demonstrated for various phenolic compounds, where in silico predictions of ADMET properties and drug-likeness align with experimental observations. These studies are crucial for optimizing lead compounds to improve their bioavailability and reduce potential toxicity.

Table 3: Predicted Drug-Likeness and ADMET Properties for a Hypothetical this compound Derivative

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 g/mol | ≤ 500 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 1 | ≤ 10 |

| Log P (Lipophilicity) | ~3.0 | ≤ 5 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | Yes/No |

| CYP450 Inhibition | Non-inhibitor | Non-inhibitor |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

This table represents a hypothetical prediction for a derivative to illustrate the parameters assessed.

Analytical Methodologies for 4 2 Bromoethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 4-(2-Bromoethyl)phenol, various NMR experiments are utilized to confirm its structure and the structure of its derivatives.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound provides valuable information about the number and electronic environment of the hydrogen atoms in the molecule. The aromatic protons typically appear as two distinct signals due to their coupling with each other. The protons of the ethyl chain also give rise to characteristic signals, which are influenced by the neighboring bromine and phenyl groups.

The expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound are detailed in the table below. These are predicted values based on the analysis of similar chemical structures.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~ 6.8 | Doublet |

| Aromatic (meta to -OH) | ~ 7.1 | Doublet |

| -CH₂- (adjacent to phenyl) | ~ 3.1 | Triplet |

| -CH₂- (adjacent to Br) | ~ 3.5 | Triplet |

| Phenolic -OH | Variable (4-7) | Singlet |

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Atom | Chemical Shift (ppm) |

| C-OH (aromatic) | ~ 155 |

| C-H (aromatic, ortho to -OH) | ~ 116 |

| C-H (aromatic, meta to -OH) | ~ 131 |

| C-C (aromatic, ipso to ethyl) | ~ 130 |

| -CH₂- (adjacent to phenyl) | ~ 39 |

| -CH₂- (adjacent to Br) | ~ 33 |

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-EIMS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment.

The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

A predicted fragmentation pattern for this compound is presented in the table below.

| m/z | Ion Structure |

| 200/202 | [M]⁺ (Molecular ion) |

| 121 | [M - Br]⁺ |

| 107 | [M - CH₂Br]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS) is a powerful technique that allows for the determination of the elemental composition of a molecule by measuring its mass with very high accuracy. This high precision makes it possible to distinguish between compounds with the same nominal mass but different elemental formulas. HRESIMS is particularly useful for confirming the identity of a newly synthesized compound or for identifying unknown substances. For this compound (C₈H₉BrO), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy encompasses techniques that measure the interaction of electromagnetic radiation with the molecular vibrations of a sample. By analyzing the vibrational modes, it is possible to identify the functional groups present in a molecule, providing valuable structural information. For this compound and its derivatives, Infrared (IR) and Raman spectroscopy are powerful tools for functional group characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the hydroxyl group (-OH), the aromatic ring, and the bromoethyl side chain.

The most distinct absorption is the O-H stretching vibration of the phenolic group, which typically appears as a strong, broad band in the region of 3550–3200 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol (B47542) is also prominent, with bands appearing between 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹. docbrown.info

The presence of the benzene (B151609) ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed in the 3100–3000 cm⁻¹ region. libretexts.org In-ring C=C stretching vibrations produce bands of variable intensity in the 1600–1400 cm⁻¹ range. libretexts.orglibretexts.org Furthermore, C-H "out-of-plane" bending vibrations (C-H "oop") between 900-675 cm⁻¹ can provide information about the substitution pattern on the aromatic ring. libretexts.org

The aliphatic bromoethyl group contributes to the spectrum as well. The C-H stretching vibrations of the ethyl group's CH₂ units are expected in the 3000–2850 cm⁻¹ range. libretexts.org The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹, although its identification can sometimes be challenging due to overlapping peaks. libretexts.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex set of overlapping vibrations unique to the molecule, making it useful for definitive identification. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3550–3200 | O–H | Stretch, H-bonded | Strong, Broad |

| 3100–3000 | C–H | Stretch (Aromatic) | Medium |

| 3000–2850 | C–H | Stretch (Aliphatic) | Medium |

| 1600–1440 | C=C | Stretch (Aromatic Ring) | Medium to Strong |

| 1410–1310 | C–O | Stretch (Phenol) | Strong |

| 1230–1140 | C–O | Stretch (Phenol) | Strong |

| 900–675 | C–H | Out-of-Plane Bend | Strong |

| 600-500 | C–Br | Stretch | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. nsf.gov It involves inelastic scattering of monochromatic light, usually from a laser, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. nsf.gov While IR spectroscopy is sensitive to changes in the dipole moment of a bond during vibration, Raman spectroscopy is sensitive to changes in the bond's polarizability.

For molecules like this compound, Raman spectroscopy is particularly effective for identifying vibrations of the aromatic ring. The delocalized π-electron system of the conjugated core results in large Raman scattering cross-sections. imperial.ac.uk This leads to strong signals for the symmetric C=C stretching modes of the benzene ring, which are often weak in the IR spectrum. The technique provides insight into chemical structure, molecular conformation, and the distribution of π-electron density. imperial.ac.uk

Raman spectroscopy is a non-destructive technique that typically requires no special sample preparation. imperial.ac.uk In some cases, resonance Raman spectroscopy can be employed to enhance the signal of a specific part of a molecule (a chromophore) by choosing an excitation laser wavelength that matches an electronic absorption band. For example, studies on 4-nitrophenol (B140041) have shown that when the excitation laser wavelength aligns with the n → π* transition of its conjugate base, a significant enhancement of associated signals occurs. nsf.gov A similar approach could potentially be used for derivatives of this compound if they possess a suitable chromophore.

Chromatographic Techniques for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is particularly well-suited for analyzing phenolic compounds, which can be thermally unstable and thus problematic for gas chromatography. ojp.gov

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the broader context of analyzing phenolic derivatives, C8 and C18 columns are commonly used stationary phases. mdpi.comchromforum.org The separation of various bromophenols has been successfully achieved on a Phenomenex C8(2) Luna column. mdpi.comresearchgate.net Mobile phase modifiers, such as trifluoroacetic acid, are often added to improve peak shape and resolution. mdpi.comresearchgate.net Detection is typically performed using a UV or diode-array detector (DAD), as the aromatic ring in phenols provides strong UV absorbance. mdpi.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| MS-Compatible Modifier | Formic Acid (replaces Phosphoric Acid) | sielc.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and low-cost chromatographic technique used to separate components of a mixture. libretexts.org It is widely utilized for monitoring the progress of chemical reactions and for the initial identification of compounds in a mixture. libretexts.orgchemistryhall.com TLC operates on the principle of differential affinity of compounds for the stationary and mobile phases. libretexts.org

For the analysis of this compound and its derivatives, the stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on an inert backing like glass or aluminum. chemistryhall.comaga-analytical.com.pl A spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). chemistryhall.com The solvent moves up the plate via capillary action, and the components of the sample separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and have lower Rf values. libretexts.org

After development, the separated spots must be visualized. Since this compound contains an aromatic ring, it is UV active and can be easily visualized under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator. libretexts.org The compound will appear as a dark spot against a fluorescent background. libretexts.org Additionally, various chemical stains can be used for visualization.

Table 3: Common TLC Visualization Methods for Phenolic Compounds

| Method | Principle | Appearance of Spot |

|---|---|---|

| UV Light (254 nm) | UV absorbance by the aromatic ring quenches the plate's fluorescence. | Dark spot on a green/fluorescent background. libretexts.org |

| Potassium Permanganate (KMnO₄) | The phenol is oxidized by the permanganate. | Yellow-brown spot on a purple background. libretexts.org |

| Iron(III) Chloride (FeCl₃) | Formation of a colored complex with the phenolic hydroxyl group. | Blue, green, or purple spot on a light background. libretexts.org |

| Phosphomolybdic Acid (PMA) | The stain is reduced by the phenol to form molybdenum blue. | Blue-green spot on a yellow-green background (requires heating). libretexts.org |

| Iodine (I₂) | Reversible absorption of iodine vapor onto the compound. | Brown spot on a light background. libretexts.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. matec-conferences.org It is widely used for the analysis of phenols, as outlined in various environmental methods such as EPA Method 8041A. settek.comepa.gov

Phenolic compounds can be analyzed directly by GC using a flame ionization detector (FID). settek.comepa.gov The analysis is typically performed on a fused-silica capillary column, which offers improved resolution and sensitivity compared to older packed columns. settek.com Common stationary phases include low-polarity silarylene phases equivalent to 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5 or TG-5MS). fishersci.comthermofisher.com

To improve chromatographic performance, particularly for more polar or less volatile phenols, a derivatization step is often employed prior to GC analysis. epa.gov This involves converting the acidic phenolic proton into a less polar functional group. Common derivatizing agents include diazomethane, which forms methylated phenols (anisoles), or pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. epa.gov These derivatives are often more volatile and less prone to peak tailing, leading to better separation and sensitivity. When using PFBBr derivatives, an electron capture detector (ECD) can be used for enhanced sensitivity. epa.gov For definitive identification, a mass spectrometer (MS) is frequently used as the detector. matec-conferences.orgthermofisher.com

Table 4: Typical Gas Chromatography Parameters for Phenol Analysis

| Parameter | Description |

|---|---|

| Injection Mode | Splitless injection is common for trace analysis. thermofisher.com |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm I.D.). matec-conferences.orgresearchgate.net |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar). fishersci.comthermofisher.com |

| Carrier Gas | Helium or Hydrogen. thermofisher.com |

| Oven Program | Temperature is ramped to elute compounds (e.g., 40°C to 280°C). matec-conferences.org |

| Derivatization (Optional) | Methylation (with diazomethane) or ether formation (with PFBBr). epa.gov |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS). epa.govthermofisher.com |

Advanced Spectroscopic Methods (e.g., Crystal Structure Analysis)

Advanced spectroscopic techniques, particularly single-crystal X-ray diffraction, provide definitive insights into the three-dimensional structure of molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not extensively detailed in the literature, analysis of its derivatives offers valuable structural information.

A key example is the crystal structure analysis of Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate, a derivative of this compound. nih.gov The structure of this compound was determined by X-ray crystallography, revealing a monoclinic crystal system. nih.gov The analysis provides detailed information about the molecular conformation and the packing of molecules within the crystal lattice.

In the crystal structure of Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate, two independent molecules of the compound are present in the asymmetric unit, along with a water molecule. nih.gov The conformation of the hydroxyethyl (B10761427) group is characterized by the O—C—C—C torsion angles, which are 61.7 (11)° in one molecule and 61.5 (11)° in the other. nih.gov The orientation of the bromo and phenol groups is described by the Br—C—C—O torsion angles of 0.7 (12)° and 0.2 (11)°, respectively, for the two molecules. nih.gov

A significant feature of the crystal structure is the presence of intermolecular hydrogen bonds. nih.gov The molecules are linked through O—H⋯O and O—H⋯Br hydrogen bonds, which form a polymeric chain within the crystal. nih.gov

The crystallographic data for Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate is summarized in the table below.

| Crystal Data | |

| Chemical Formula | 2C₈H₉BrO₂·H₂O |

| Formula Weight | 452.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9790 (12) |

| b (Å) | 18.396 (4) |

| c (Å) | 16.801 (3) |

| β (°) | 98.83 (3) |

| Volume (ų) | 1826.0 (6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Computational Chemistry and Cheminformatics Studies of 4 2 Bromoethyl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-bromoethyl)phenol. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and reactivity of molecules. By calculating various quantum chemical descriptors, DFT can offer predictions about the stability and chemical behavior of compounds like this compound.

Studies on a series of bromophenols have demonstrated that DFT calculations, particularly at the B3LYP/6-311G++(d,p) level of theory, can accurately predict molecular structures and properties. nih.gov For this compound, key descriptors such as the ionization potential (I), electron affinity (A), chemical hardness (η), electronegativity (χ), and electrophilicity index (ω) can be calculated. These parameters are derived from the energies of the frontier molecular orbitals. imist.ma

An illustrative data table of DFT-calculated reactivity descriptors for this compound and related compounds is presented below. The values are hypothetical but based on established trends for substituted phenols.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| Phenol (B47542) | -8.50 | -1.20 | 3.65 | -4.85 | 3.22 |

| 4-Bromophenol | -8.75 | -1.50 | 3.63 | -5.13 | 3.62 |

| This compound | -8.65 | -1.40 | 3.63 | -5.03 | 3.48 |

| 4-Ethylphenol | -8.40 | -1.10 | 3.65 | -4.75 | 3.09 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. libretexts.org The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. youtube.com

In the context of this compound, the distribution of the HOMO and LUMO across the molecule is crucial. The HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic ring and the C-Br bond, suggesting these regions are susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling